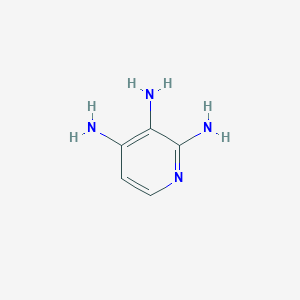
Pyridine-2,3,4-triamine
Vue d'ensemble
Description
Pyridine-2,3,4-triamine (PTA) is an organic compound that is an important component of many pharmaceuticals, dyes, and fragrances. It is a versatile molecule that can be used in a variety of applications and has been studied extensively for its potential therapeutic effects. The structure of PTA is a cyclic amine, with three nitrogen atoms forming a ring. It is a colorless, water-soluble liquid with a sweet, ammonia-like odor. It is also known as pyridine-3-amine, pyridine-2,3-diamine, and pyridine-2,3-triamine.
Applications De Recherche Scientifique
Chimie médicinale
Les dérivés de la pyridine, y compris la Pyridine-2,3,4-triamine, sont connus pour leur large éventail d'activités biologiques. Ils peuvent servir d'agents antifongiques, antibactériens, antioxydants, antiglycation et plus encore. Leur structure leur permet d'interagir avec diverses cibles biologiques, ce qui les rend précieux dans la conception et la découverte de médicaments .
Recherche anticancéreuse
Des composés comme la this compound ont montré un potentiel dans la recherche anticancéreuse. Par exemple, des dérivés tels que le Piritrexim ont inhibé la dihydrofolate réductase (DHFR) et ont démontré des effets antitumoraux . Les chercheurs explorent des composés similaires pour leur potentiel thérapeutique contre le cancer.
Science des matériaux
En science des matériaux, les triamines contenant de la pyridine sont utilisées pour synthétiser des polyimides solubles et thermiquement stables. Ces matériaux ont des applications dans les polymères haute performance en raison de leur excellente stabilité thermique et de leurs propriétés mécaniques .
Chimie des tensioactifs
Les sels de pyridinium quaternaires dérivés de bases pyridiniques comme la this compound sont utilisés comme tensioactifs cationiques. Ils ont des propriétés qui les rendent utiles dans les processus de micellisation, d'adsorption, de solubilisation et d'activités antimicrobiennes .
Chimiosensibilité
Les dérivés de la pyridine sont également utilisés dans la chimiosensibilité en raison de leur capacité à se lier sélectivement et de manière sensible à divers analytes. Cela les rend utiles dans le développement de capteurs pour la surveillance environnementale ou le diagnostic médical .
Chimie synthétique
La réactivité de la this compound lui permet d'être un précurseur dans la synthèse de molécules plus complexes. Elle peut subir diverses réactions telles que la quaternisation pour former des sels de pyridinium quaternaires aux applications diverses .
Safety and Hazards
The safety data sheet for Pyridine-2,3,4-triamine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
Pyridine derivatives like Pyridine-2,3,4-triamine have significant potential in the field of medicinal chemistry research. They have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Mécanisme D'action
Target of Action
Pyridine-2,3,4-triamine is a nitrogen-containing heterocyclic compound . Similar compounds have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that nitrogen-containing heterocycles like this compound are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Biochemical Pathways
Nitrogen-containing heterocycles are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph, collectively referred to as nad(p)(h) . These compounds play a key role in various biochemical pathways.
Result of Action
Similar compounds have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Analyse Biochimique
Biochemical Properties
Pyridine-2,3,4-triamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in oxidation-reduction processes. For instance, this compound can act as a substrate for certain oxidoreductases, facilitating electron transfer reactions. Additionally, it may interact with proteins that contain pyridine nucleotide cofactors, such as NAD+ and NADP+, influencing their activity and stability .
Cellular Effects
This compound has notable effects on cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, this compound may affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism. Studies have shown that this compound can impact the expression of genes related to oxidative stress response and metabolic regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound may inhibit the activity of certain kinases by competing with ATP for binding sites. Additionally, it can induce conformational changes in proteins, affecting their function and stability. These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, with some effects persisting even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as cellular damage and organ dysfunction. Studies have identified threshold doses beyond which the compound’s toxicity becomes apparent, highlighting the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to pyridine nucleotide metabolism. It can be metabolized by enzymes such as pyridine nucleotide transhydrogenase, which facilitates the transfer of electrons between NADH and NADPH. Additionally, this compound can influence the levels of metabolites involved in redox reactions, thereby affecting overall metabolic flux and cellular energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization within cellular compartments. This compound can accumulate in certain tissues, where it may exert localized effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it may interact with organelle-specific enzymes and proteins. These interactions can modulate the activity and function of the compound, contributing to its overall biochemical effects .
Propriétés
IUPAC Name |
pyridine-2,3,4-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H4,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXBXAJWVZTKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622735 | |
| Record name | Pyridine-2,3,4-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52559-11-2 | |
| Record name | Pyridine-2,3,4-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)
![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)


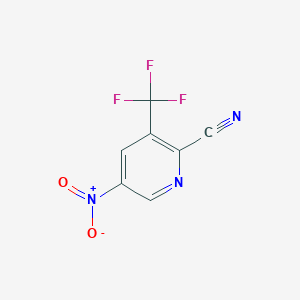
![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)
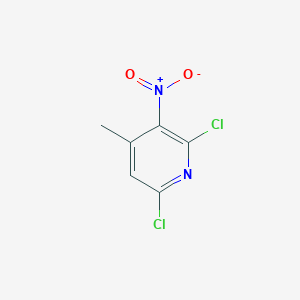
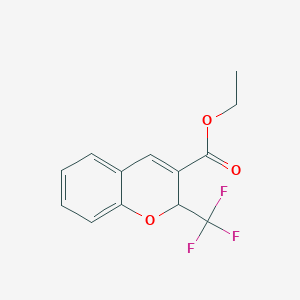

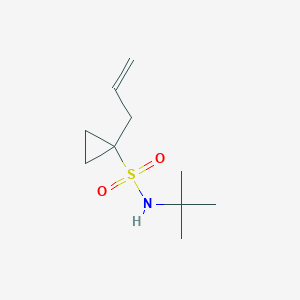


![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321508.png)